4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine
Description
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine (CAS: 828273-14-9) is a pyrimidine derivative with the molecular formula C₁₁H₉F₂N₃O and a molecular weight of 237.209 g/mol . Its structure features a pyrimidine ring substituted at the 4-position with a 4-(difluoromethoxy)phenyl group and at the 2-position with an amine group. Key identifiers include ChemSpider ID 3960410 and MDL number MFCD04050241 .
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-10(13)17-8-3-1-7(2-4-8)9-5-6-15-11(14)16-9/h1-6,10H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXWDKURXLJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzaldehyde with guanidine to form the pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the phenyl ring are replaced with other groups.
Scientific Research Applications
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS: 1215072-94-8)
- Molecular Formula : C₁₁H₈F₃N₃
- Key Feature : A trifluoromethyl (-CF₃) group replaces the difluoromethoxy (-OCF₂H) substituent.
- This compound has been studied in kinase inhibition assays .
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 396-63-4)
- Molecular Formula : C₉H₆F₃N₃S
- Key Feature : Incorporates a thiophene ring and a trifluoromethyl group.
- Impact : The thiophene enhances π-π stacking interactions in biological systems, while the -CF₃ group increases steric bulk. This derivative shows antibacterial activity in microbiological testing .
Substitution at the Pyrimidine 2-Position
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Key Feature : A methoxy (-OCH₃) group on the phenyl ring instead of difluoromethoxy.
- Impact: The -OCH₃ group is less electronegative than -OCF₂H, reducing metabolic stability but improving aqueous solubility. Such derivatives are explored as immunomodulators .
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Molecular Formula : C₁₅H₁₅F₃N₄O
- Key Feature : A morpholine ring replaces the amine group at the 2-position.
- Impact : Morpholine enhances solubility and hydrogen-bonding capacity. This compound binds to acetylcholine-binding proteins in X-ray crystallography studies .
Functional Group Modifications
4-(4-Methoxyphenyl)pyrimidin-2-amine
4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine
- Key Feature: Imidazole and dimethylamino (-N(CH₃)₂) groups.
- Impact : Imidazole introduces basicity, aiding in protonation at physiological pH. This derivative is designed for anticancer activity via kinase inhibition .
Structural and Pharmacological Data
Key Research Findings
- Electronic Effects : Difluoromethoxy (-OCF₂H) provides a balance between electron withdrawal (enhancing binding to electron-rich targets) and solubility, outperforming -CF₃ in aqueous environments .
- Biological Activity : Thiophene-containing derivatives (e.g., CAS 396-63-4) exhibit broad-spectrum antimicrobial activity due to enhanced membrane penetration .
- Structural Insights : Morpholine-substituted analogs (e.g., C₁₅H₁₅F₃N₄O) demonstrate improved binding to acetylcholine receptors, validated via X-ray crystallography .
Biological Activity
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a difluoromethoxy phenyl group, which enhances its biological activity through specific interactions with molecular targets. The presence of fluorine atoms is known to influence the lipophilicity and electronic properties of the compound, potentially affecting its interaction with biological systems.
Biological Activities
Research indicates that 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine exhibits various biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key metabolic enzymes, which could have implications for disease modulation.
- Cytotoxicity Reduction : In vitro studies have shown that this compound can significantly reduce cell death in conditions of oxidative stress, highlighting its potential protective effects on cells.
The biological activity of 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine likely involves:
- Binding to Target Proteins : The compound may interact with specific receptors or enzymes, altering their activity and influencing various biochemical pathways.
- Modulation of Signaling Pathways : It could influence critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and survival.
Case Studies
- Antioxidative Effects : In vitro studies demonstrated that 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine significantly reduced hydrogen peroxide-induced cytotoxicity in PC12 cells by activating the ERK1/2 pathway. This suggests a protective role against oxidative damage.
- Enzyme Interaction Studies : Investigations into its inhibitory effects on specific enzymes revealed promising results. For instance, the compound was found to inhibit certain metabolic enzymes involved in the regulation of cellular processes, warranting further exploration of its therapeutic potential .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of superoxide radicals | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Cytotoxicity Reduction | Reduced cell death in oxidative stress conditions |
Pharmacokinetic Studies
Pharmacokinetic properties are crucial for understanding the bioavailability and efficacy of 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine. Initial studies indicate that the compound has relatively poor exposure due to first-pass metabolism when administered orally. However, intraperitoneal administration showed significantly higher exposure levels, suggesting that alternative routes may enhance bioavailability and therapeutic effectiveness .
Table 1: Pharmacokinetic Studies Summary
| Species | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI mice | PO | 10 | 33 | 0.50 | 5700 |
| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
